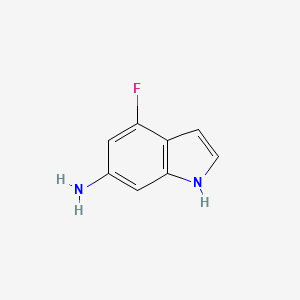

4-Fluoro-1H-indol-6-amine

Description

Significance of the Indole (B1671886) Scaffold in Bioactive Molecules

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the architecture of a multitude of biologically active compounds. researchgate.netbohrium.comnih.gov This "privileged structure" is found in essential amino acids like tryptophan, neurotransmitters such as serotonin (B10506), and a vast number of natural and synthetic molecules with diverse pharmacological activities. researchgate.netbohrium.comnih.gov The versatility of the indole scaffold allows it to interact with a wide range of biological targets, including enzymes and receptors, making it a focal point in drug discovery. researchgate.netrjpn.org Its presence in marketed drugs for conditions ranging from cancer to migraines underscores its therapeutic importance. researchgate.netbohrium.com

Strategic Role of Fluorine Substitution in Indole Systems

The introduction of fluorine into organic molecules, a strategy known as fluorination, has become a powerful tool in medicinal chemistry. tandfonline.commdpi.comresearchgate.net The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly influence a molecule's physicochemical and biological properties. tandfonline.combenthamscience.com In the context of indole systems, fluorine substitution can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, which in turn can affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile. tandfonline.comresearchgate.netresearchgate.net This strategic placement of fluorine can lead to compounds with improved potency and a more desirable therapeutic profile. researchgate.netresearchgate.net

Overview of Research Trajectories for 4-Fluoro-1H-indol-6-amine and Related Fluoroindoles

Research into fluorinated indoles is a dynamic and expanding field. The synthesis and investigation of compounds like this compound are driven by the quest for novel therapeutic agents and molecular probes. Scientists are exploring various synthetic routes to access these molecules and are investigating their potential applications in areas such as oncology, virology, and neuroscience. researchgate.net The study of these compounds contributes to a deeper understanding of structure-activity relationships and the nuanced effects of fluorine substitution on biological activity.

Chemical and Physical Properties of this compound

The fundamental characteristics of this compound are crucial for its application in research and synthesis.

| Property | Value | Source |

| CAS Number | 885518-26-3 | cymitquimica.comglpbio.comchemuniverse.com |

| Molecular Formula | C8H7FN2 | glpbio.comchemuniverse.comamericanelements.com |

| Molecular Weight | 150.16 g/mol | cymitquimica.comchemuniverse.comamericanelements.com |

| Appearance | Solid | cymitquimica.com |

| Purity | Typically ≥95% | cymitquimica.comchemuniverse.com |

| IUPAC Name | This compound | americanelements.com |

| InChI Key | RCBICGWTJATNNU-UHFFFAOYSA-N | cymitquimica.comamericanelements.com |

| SMILES | C1=CNC2=C1C(=CC(=C2)N)F | americanelements.com |

Synthesis and Manufacturing of this compound

The preparation of this compound involves multi-step synthetic sequences. While specific proprietary methods may vary, general synthetic strategies often rely on established organic chemistry reactions.

A common approach involves the construction of the indole ring system with the desired fluorine and amino functionalities introduced at appropriate stages. This can include:

Nitration and Reduction: A fluorinated indole precursor can be nitrated to introduce a nitro group, which is subsequently reduced to the desired amine.

Fluorination of a Pre-functionalized Indole: An existing indole derivative can be subjected to electrophilic fluorination using reagents like Selectfluor.

Cyclization Strategies: The indole ring can be formed through cyclization reactions of appropriately substituted anilines. For instance, a substituted 2-alkynylaniline could undergo a gold-catalyzed cyclization. beilstein-journals.org

The synthesis of a related compound, 4-bromo-6-fluoro-1H-indole, involves the reduction of a nitro group using iron in acetic acid, followed by cyclization. chemicalbook.com This highlights a potential pathway where a bromo- or other halo-intermediate could be converted to the amine.

Applications in Research and Development

This compound serves as a valuable building block in the synthesis of more complex molecules with potential biological activities. Its fluorinated indole core is a key feature in the design of novel compounds for various research areas.

Role as a Building Block in Medicinal Chemistry

The primary application of this compound is as an intermediate in the synthesis of new chemical entities. The amine group provides a reactive handle for further functionalization, allowing for the attachment of various side chains and pharmacophores. This enables the creation of libraries of diverse compounds for screening against different biological targets.

Use in the Synthesis of Bioactive Molecules

Derivatives of fluorinated indoles have shown promise in various therapeutic areas. For instance, indole derivatives are being investigated for their potential as:

Anticancer agents: Some fluorinated indoles have demonstrated the ability to inhibit the proliferation of cancer cells. researchgate.net

Antiviral agents: The indole scaffold is a component of some HIV-1 inhibitors, and research into new fluorinated derivatives is ongoing. rjpn.orgresearchgate.net

Antibacterial agents: Fluorinated benzothiophene-indole hybrids have shown activity against S. aureus and MRSA strains. mdpi.com

The specific incorporation of this compound into novel therapeutic candidates is an active area of research, with the goal of developing more effective and selective drugs.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1H-indol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBICGWTJATNNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646108 | |

| Record name | 4-Fluoro-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-26-3 | |

| Record name | 4-Fluoro-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Fluoro 1h Indol 6 Amine and Analogous Fluoroindoles

Regioselective Synthesis Strategies

Achieving the desired 4-fluoro-6-amino substitution pattern necessitates highly regioselective reactions. The placement of the fluorine atom at the C4 position and the amine group at the C6 position are challenging due to the inherent reactivity patterns of the indole (B1671886) ring.

Introduction of the Fluorine Atom at C4 Position

The introduction of a fluorine atom at the C4 position of an indole is a significant synthetic challenge. rsc.org Historically, methods often involved harsh conditions or stoichiometric metalations. rsc.org However, recent advances in transition metal-catalyzed C-H activation have provided more direct and milder routes.

One of the most effective strategies involves the use of a directing group at the C3 position to guide a catalyst to the C4-H bond. For instance, an aldehyde or ketone group at C3 can direct a ruthenium or palladium catalyst to functionalize the C4 position preferentially. nih.govsemanticscholar.org While direct C4-H fluorination is still an emerging field, these C-H activation principles lay the groundwork for such transformations.

Another approach involves π-complexation of the indole's benzene (B151609) ring to an electron-withdrawing transition metal fragment, such as chromium tricarbonyl (–Cr(CO)₃). This complexation increases the acidity of the aromatic C-H bonds, allowing for regioselective deprotonation at C4 by a strong base, followed by quenching with an electrophilic fluorine source like N-Fluorobenzenesulfonimide (NFSI). nih.gov

Table 1: Selected Methods for C4-Functionalization of Indoles

| Method | Catalyst/Reagent | Directing Group | Key Feature |

|---|---|---|---|

| C-H Activation | Ruthenium (Ru) catalyst | C3-aldehyde | High regioselectivity for C4 under mild conditions. nih.gov |

| π-Complexation | Cr(CO)₃, n-BuLi, NFSI | N-silyl | Activates the C4-H bond for lithiation and subsequent fluorination. nih.gov |

Introduction of the Amine Group at C6 Position

The introduction of an amine group at the C6 position is most commonly achieved by the reduction of a corresponding 6-nitroindole (B147325) derivative. The synthesis of the 6-nitroindole precursor is therefore a critical step. Direct nitration of a 4-fluoroindole (B1304775) can lead to a mixture of products, making this a less desirable route for regioselective synthesis.

A more controlled method is to construct the indole ring from a precursor that already contains the required nitrogen functionality at the correct position. For example, a substituted nitrotoluene can be used in a Leimgruber-Batcho indole synthesis. researchgate.net This approach ensures the amine (or its nitro precursor) is placed unambiguously at the C6 position.

Alternatively, modern catalytic methods have been developed for the direct C-H amination of arenes, although application to the C6 position of indoles is less common than for other positions. researchgate.net Ruthenium-catalyzed remote C-H activation has been shown to functionalize the C6 position, directed by a group at the N1 position, offering a potential pathway for direct amination or amidation. acs.org

Precursor-Based Synthetic Routes

These strategies involve building the 4-fluoro-1H-indol-6-amine structure from acyclic or simpler cyclic precursors, where the cyclization step forms the indole ring itself.

Cyclization Reactions for Indole Ring Formation

The Leimgruber-Batcho indole synthesis is a highly versatile and widely used method for preparing substituted indoles, particularly from electron-rich precursors. diva-portal.org To synthesize a 4-fluoro-6-aminoindole, a plausible route would start from a precursor like 3-fluoro-5-nitro-2-methylaniline. This starting material can be transformed into a 4-fluoro-6-nitroindole through the Leimgruber-Batcho sequence, which involves condensation with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enamine, followed by reductive cyclization. researchgate.netgoogle.com The subsequent reduction of the nitro group yields the target amine.

Table 2: Comparison of Key Indole Cyclization Reactions

| Reaction Name | Typical Precursors | Key Reagents | Suitability for 4-Fluoro-6-aminoindole |

|---|---|---|---|

| Leimgruber-Batcho | o-Nitrotoluene derivative | DMF-DMA, Reducing agent (e.g., H₂, Pd/C) | Excellent; allows for pre-installation of fluoro and nitro groups on the precursor. researchgate.netgoogle.com |

| Fischer Indole | Phenylhydrazine, Ketone/Aldehyde | Acid catalyst (e.g., H₂SO₄, ZnCl₂) | Feasible, but requires synthesis of the specific (3-fluoro-5-aminophenyl)hydrazine precursor. diva-portal.org |

Functional Group Transformations on Indole Precursors

Often, the synthesis involves a series of functional group interconversions on a stable indole intermediate. A common and effective strategy for this compound is the reduction of a 4-fluoro-6-nitro-1H-indole intermediate.

The synthesis of this key intermediate can be accomplished via the Leimgruber-Batcho reaction starting from 2-fluoro-6-nitrotoluene. The process involves condensation with DMF-DMA to yield an enamine, which is then subjected to a reductive cyclization using catalysts like palladium on carbon (Pd/C) with hydrogen gas, or other reducing agents like nickel or tin. google.com Once the 4-fluoro-6-nitro-1H-indole is formed, the nitro group can be selectively reduced to the desired amine using various established methods, such as catalytic hydrogenation (e.g., H₂ with Pd/C or PtO₂), or chemical reduction with reagents like tin(II) chloride (SnCl₂) or iron (Fe) in acetic acid.

Catalytic Approaches in Fluoroindole Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and environmental compatibility. The synthesis of fluoroindoles has benefited significantly from these advancements.

Palladium-catalyzed reactions are central to many indole syntheses. The Larock indole synthesis, for example, involves the palladium-catalyzed annulation of an alkyne and an o-haloaniline. organic-chemistry.org This method could be adapted to produce 4-fluoro-6-aminoindole by starting with a precursor like 2-bromo-4-fluoro-6-nitroaniline.

Ruthenium catalysts have emerged as powerful tools for C-H functionalization. As mentioned, Ru-catalyzed C4-H activation can be used to introduce substituents. nih.gov Similarly, remote C-H activation at C6 has been demonstrated, providing pathways for late-stage functionalization of the indole core. acs.org

Photoredox catalysis offers a novel approach for generating radical intermediates under exceptionally mild conditions. This has been applied to the synthesis of 3-fluoroindoles from N-arylamines, where a ruthenium photocatalyst mediates the cyclization. acs.orgorganic-chemistry.org While direct application to 4-fluoroindole synthesis is distinct, the principle of using light-mediated catalysis opens new avenues for constructing fluorinated heterocycles.

Catalytic Hydrogenation for Amine Introduction

Catalytic hydrogenation is a cornerstone of organic synthesis, particularly for the reduction of nitro groups to primary amines, a key step in the synthesis of many amino-substituted aromatic compounds. The synthesis of this compound can be envisioned through the reduction of a suitable nitro-indole precursor, such as 4-fluoro-6-nitro-1H-indole. This transformation is typically achieved using a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere.

The general reaction scheme involves the chemoselective reduction of the nitro group without affecting the indole core or the carbon-fluorine bond. The choice of catalyst, solvent, and reaction conditions (pressure and temperature) is crucial to maximize the yield of the desired amine and minimize side reactions, such as hydrodefluorination or reduction of the indole ring.

A relevant synthetic strategy involves the Batcho-Leimgruber indole synthesis, where a substituted nitrotoluene is first converted to an enamine, which then undergoes reductive cyclization to form the indole ring. For instance, a (4-methyl-3,5-dinitrophenyl)phosphonate can react with dimethylformamide dimethyl acetal to form an enamine. Subsequent reductive cyclization using a suitable reducing agent can selectively yield a (4-nitro-1H-indol-6-yl)phosphonate, which can then be hydrogenated to the corresponding (4-amino-1H-indol-6-yl)phosphonate researchgate.net. This approach highlights the feasibility of introducing the amino group at a late stage through the reduction of a nitro precursor.

Table 1: Comparison of Catalysts for Nitro Group Reduction

| Catalyst | Typical Conditions | Advantages | Disadvantages |

| Pd/C | H₂ (1-5 atm), RT, Methanol/Ethanol (B145695) | High efficiency, good selectivity | Can sometimes cause dehalogenation |

| PtO₂ | H₂ (1-3 atm), RT, Acetic Acid/Ethanol | Very active, effective for stubborn reductions | Can be less selective, more expensive |

| Raney Ni | H₂ (1-50 atm), RT-100°C, Ethanol | Cost-effective, highly active | Requires careful handling, pyrophoric |

Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, offering a significant advantage over traditional methods that often require harsh reaction conditions wikipedia.org. This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides or triflates and a wide range of amine coupling partners wikipedia.orgbeilstein-journals.org.

In the context of synthesizing this compound, the Buchwald-Hartwig reaction could be employed by coupling a 6-halo-4-fluoro-1H-indole (where the halogen is typically bromine or iodine) with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection. The success of this reaction is highly dependent on the choice of the palladium catalyst, the phosphine (B1218219) ligand, the base, and the solvent libretexts.org.

The development of various generations of catalyst systems has expanded the scope of the Buchwald-Hartwig amination to include a wide variety of substrates and functional groups wikipedia.org. For instance, the use of bulky, electron-rich phosphine ligands, such as XantPhos, has been shown to be effective in the amination of challenging substrates chemrxiv.org. The reaction is typically carried out in a non-polar aprotic solvent like toluene (B28343) or dioxane, with a strong, non-nucleophilic base such as sodium tert-butoxide or cesium carbonate.

Table 2: Key Components of the Buchwald-Hartwig Amination for Fluoroindole Synthesis

| Component | Examples | Role in the Reaction |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | The active Pd(0) catalyst is generated in situ. |

| Phosphine Ligand | XantPhos, BINAP, DavePhos | Stabilizes the palladium center and facilitates the catalytic cycle. |

| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | Promotes the deprotonation of the amine and facilitates reductive elimination. |

| Amine Source | Ammonia, Benzophenone imine, Primary or secondary amines | Provides the nitrogen atom for the new C-N bond. |

Electrophilic and Nucleophilic Substitution Strategies

Direct Fluorination Techniques

The direct introduction of a fluorine atom onto an indole ring via electrophilic fluorination is a challenging yet highly desirable transformation. The regioselectivity of this reaction is influenced by the electronic properties of the indole nucleus and the nature of the fluorinating agent. For the synthesis of 4-fluoroindoles, achieving selectivity at the C4 position is a key challenge, as the C3 position is generally more nucleophilic.

Electrophilic fluorinating reagents such as Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are commonly used for this purpose nih.gov. The reaction typically proceeds by the attack of the electron-rich indole on the electrophilic fluorine source. To direct the fluorination to the C4 position, a directing group at the N1 or C3 position of the indole may be necessary rsc.org. For example, a removable directing group at the C3 position has been shown to facilitate palladium-catalyzed C4-fluoroalkylation of indoles, demonstrating a strategy for C4 functionalization rsc.org.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) provides an alternative route to introduce an amino group onto a suitably activated fluoroindole precursor. This reaction typically requires a leaving group (such as a halogen) and a strong electron-withdrawing group positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack fishersci.se.

For the synthesis of this compound, a potential SNAr strategy could involve a starting material such as 4-fluoro-6-halo-1H-indole, where the second halogen at the 6-position acts as the leaving group. The fluorine atom at the 4-position would act as an activating group, facilitating the nucleophilic attack of an amine or ammonia equivalent at the C6 position. The reactivity order for the leaving group in SNAr reactions is often F > Cl > Br > I, which is counterintuitive to the trend in SN1 and SN2 reactions and is attributed to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex fishersci.se.

The reaction conditions for SNAr typically involve a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), and may require elevated temperatures. The choice of the nucleophile and the base is also critical for the success of the reaction.

Green Chemistry and Sustainable Synthesis Considerations

Eco-friendly Methodologies (e.g., Multicomponent Reactions)

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods in chemistry. Multicomponent reactions (MCRs) are a prime example of a green chemistry approach, as they allow for the construction of complex molecules from three or more starting materials in a single step, thereby reducing waste, energy consumption, and reaction time rsc.orgrsc.orgacs.orgacs.org.

Several MCRs have been developed for the synthesis of the indole scaffold. For instance, an innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization has been reported for the synthesis of indole-2-carboxamide derivatives under mild and benign conditions, using ethanol as a solvent and avoiding the use of a metal catalyst rsc.orgrsc.org. Such a strategy could potentially be adapted for the synthesis of functionalized anilines that could then be used to construct the this compound scaffold.

Another eco-friendly approach is the use of water as a solvent. A three-component, one-pot sequential reaction for the synthesis of 3-substituted indoles has been developed in an ethanol-water mixture, which is considered an environmentally benign solvent system tandfonline.com. These green synthetic strategies offer promising alternatives to traditional, often harsher, methods for the synthesis of complex indole derivatives.

Table 3: Comparison of Synthetic Strategies

| Synthetic Strategy | Key Features | Advantages | Challenges |

| Catalytic Hydrogenation | Reduction of a nitro precursor. | High yields, clean reaction. | Potential for dehalogenation. |

| Buchwald-Hartwig Amination | Pd-catalyzed C-N bond formation. | Broad substrate scope, functional group tolerance. | Cost of catalyst and ligands. |

| Direct Fluorination | Electrophilic attack on the indole ring. | Atom-economical. | Regioselectivity can be difficult to control. |

| Nucleophilic Aromatic Substitution | Nucleophilic attack on an activated halo-indole. | Can be efficient for activated substrates. | Requires specific substitution patterns for activation. |

| Multicomponent Reactions | One-pot synthesis from multiple starting materials. | High atom economy, step efficiency, reduced waste. | Development of new MCRs for specific targets can be complex. |

Solvent and Reagent Selection

The choice of solvents and reagents is critical in the synthesis of fluoroindoles, directly impacting reaction yield, purity, and scalability. The selection is tailored to each step of the Leimgruber-Batcho synthesis and the subsequent nitro group reduction.

For Enamine Formation:

The initial condensation reaction to form the enamine intermediate is typically performed in a high-boiling aprotic polar solvent. This facilitates the reaction which often requires elevated temperatures.

Solvents : Dimethylformamide (DMF) is a common choice as it serves as both a solvent and can be a source for the acetal reagent (DMF-DMA). google.com Other solvents such as dioxane have also been effectively used. chemicalbook.com

Reagents : N,N-dimethylformamide dimethyl acetal (DMF-DMA) is the key reagent that condenses with the activated methyl group of the nitrotoluene. google.comwikipedia.org The reaction can be accelerated by the addition of a more nucleophilic secondary amine, such as pyrrolidine, which first reacts with DMF-DMA to form a more reactive reagent in situ. wikipedia.orgwikipedia.org

For Reductive Cyclization:

A variety of reducing agents and solvent systems can be employed for the conversion of the nitroenamine to the indole. The choice often depends on factors like cost, selectivity, and ease of handling on a larger scale.

Catalytic Hydrogenation : This is a common and clean method.

Reagents : Palladium on carbon (Pd/C) or Raney nickel are highly effective catalysts. wikipedia.orgclockss.org Hydrogen gas is the reductant, though it can also be generated in situ from hydrazine (B178648) hydrate (B1144303) in the presence of Raney nickel. chemicalbook.comwikipedia.org

Solvents : Solvents like methanol, tetrahydrofuran (B95107) (THF), or a mixture of the two (MeOH:THF) are suitable for this step. chemicalbook.com Benzene has also been reported as a solvent of choice. clockss.org

Chemical Reduction : Metal-based reducing agents are also widely used, particularly in industrial settings.

Reagents : Iron powder in acetic acid is a classic, cost-effective choice. wikipedia.orgresearchgate.netresearchgate.net Other options include stannous chloride (SnCl₂) and sodium dithionite. wikipedia.orgclockss.org

Solvents : The solvent choice is dictated by the reagent. For iron-based reductions, acetic acid is commonly used. researchgate.net Ethanol is often used with stannous chloride. researchgate.net

The following table summarizes common solvent and reagent combinations for analogous fluoroindole syntheses.

| Step | Reagent(s) | Solvent(s) | Purpose |

| Enamine Formation | DMF-DMA, Pyrrolidine | Dioxane, DMF | Condensation to form nitroenamine intermediate |

| Reductive Cyclization | Raney Nickel, Hydrazine Hydrate | Methanol (MeOH), Tetrahydrofuran (THF) | Reduction of nitro group and subsequent cyclization |

| Reductive Cyclization | Iron (Fe) Powder | Acetic Acid (AcOH) | Cost-effective reduction and cyclization |

| Reductive Cyclization | Palladium on Carbon (Pd/C), H₂ | Benzene, Ethanol | Catalytic hydrogenation for clean conversion |

Industrial Scale Synthesis and Optimization Techniques

Scaling up the synthesis of this compound from laboratory to industrial production requires robust optimization, focusing on safety, efficiency, cost-effectiveness, and environmental impact.

Continuous Flow Reactor Applications

Continuous flow chemistry has emerged as a transformative technology for pharmaceutical manufacturing, offering significant advantages over traditional batch processing for the synthesis of indole derivatives. mdpi.com A flow setup typically involves pumping reagents through tubes or channels where they mix and react, often passing through heated zones to control reaction conditions precisely. acs.org

Advantages for Fluoroindole Synthesis:

Enhanced Safety : Many reactions in indole synthesis, such as nitrations and hydrogenations, are highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat dissipation, minimizing the risk of thermal runaways.

Precise Control : Reaction parameters like temperature, pressure, and residence time can be controlled with high precision, leading to improved yield and selectivity while minimizing by-product formation. mdpi.com High-temperature/high-pressure conditions can be safely achieved, often dramatically reducing reaction times from hours to minutes. researchgate.net

Scalability : Scaling up production in a flow system is achieved by running the reactor for longer periods or by "numbering up" (running multiple reactors in parallel), which is often simpler and safer than using larger and larger batch reactors.

Automation : Flow systems are readily automated, allowing for multi-step syntheses where the output from one reactor is fed directly into the next. acs.org For the synthesis of this compound, the formation of the nitroenamine and its subsequent reduction could potentially be "telescoped" into a single, uninterrupted process.

A potential continuous flow process for the final reduction step (4-fluoro-6-nitroindole to this compound) could involve pumping a solution of the nitroindole through a packed-bed reactor containing a solid-supported catalyst (e.g., Pd/C) in a stream of hydrogen. This method offers high efficiency and simplifies catalyst removal compared to batch processes. beilstein-journals.org

Advanced Purification Methodologies

Achieving high purity is paramount for pharmaceutical intermediates and final products. Advanced purification techniques are essential to remove unreacted starting materials, reagents, and by-products.

Preparative High-Performance Liquid Chromatography (HPLC) : Preparative HPLC is a powerful tool for isolating and purifying compounds from complex mixtures with high resolution. While often used for smaller scales, it is invaluable for obtaining highly pure reference standards or for challenging separations where other methods fail. The progress of synthetic reactions can be monitored using analytical HPLC to ensure the reaction has gone to completion before workup. nih.gov

Recrystallization : This is a fundamental and cost-effective technique for purifying solid compounds on a large industrial scale. The crude solid product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. The selection of an appropriate solvent system is crucial for achieving high purity and recovery. For indole derivatives, common solvents for recrystallization include ethanol, ethyl acetate (B1210297), and heptane, or mixtures thereof. nih.gov

The following table outlines the application of these purification techniques.

| Method | Application | Advantages | Considerations |

| Preparative HPLC | High-purity isolation of final product or intermediates. | Excellent separation of closely related impurities. | Higher cost, solvent consumption, limited throughput. |

| Recrystallization | Bulk purification of the final solid product or key intermediates. | Cost-effective, scalable, can yield very high purity. | Requires a solid product and a suitable solvent system; yield can be variable. |

Chemical Reactivity and Transformation Studies of 4 Fluoro 1h Indol 6 Amine

Reactivity of the Indole (B1671886) Nitrogen (N1-H)

The nitrogen atom within the pyrrole (B145914) moiety of the indole ring possesses a lone pair of electrons and a hydrogen atom (N1-H). This proton is weakly acidic and can be removed by strong bases to form an N-metallated indole, which is a potent nucleophile. bhu.ac.in Alternatively, the nitrogen can act as a nucleophile directly in some reactions.

Alkylation and Acylation Reactions

The nitrogen of the indole ring can be functionalized through alkylation and acylation. Deprotonation with a strong base, such as sodium hydride (NaH) or butyllithium, generates an indolide anion that readily reacts with electrophiles like alkyl halides or acyl chlorides. bhu.ac.in The choice of base and solvent system is crucial, as the resulting indolide salt's ionic character influences the site of attack. More ionic salts (e.g., sodium or potassium) tend to favor N-substitution, while more covalent salts (e.g., magnesium) can lead to preferential reaction at the C3 position. bhu.ac.inatamanchemicals.com

N-acylation is generally more straightforward than N-alkylation. Reaction with acid anhydrides or acyl chlorides, often in the presence of a base like sodium acetate (B1210297) or pyridine, typically yields the N-acylated product. bhu.ac.inmdpi.com Friedel-Crafts acylation of unprotected indoles can be complex, often resulting in a mixture of N-acylated, C3-acylated, and di-acylated products. mdpi.com

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Indole Scaffolds

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield | Reference(s) |

|---|---|---|---|---|---|

| N-Alkylation | Indole | N-Tosylhydrazones, CuI, KOH, 1,4-dioxane, 100°C | N-Alkylated Indoles | Good | researchgate.net |

| N-Alkylation | Indole | Quaternary ammonium (B1175870) salts (e.g., PhMe₃NI) | N-Methyl Indole | High | organic-chemistry.org |

| N-Acylation | 1-(Phenylsulfonyl)indole | Acyl Chlorides, AlCl₃ | 3-Acyl-1-(phenylsulfonyl)indoles | Good | researchgate.net |

N-Substitution Effects on Molecular Properties

The introduction of substituents at the N1 position significantly alters the electronic and chemical properties of the indole ring. rsc.org

N-Alkylation : Attaching an alkyl group to the indole nitrogen increases the electron density of the ring system through an inductive effect. This enhanced electron density generally makes the ring more susceptible to electrophilic attack.

N-Acylation : Conversely, attaching an electron-withdrawing group, such as an acyl or sulfonyl group (e.g., phenylsulfonyl), decreases the nucleophilicity of the indole ring. researchgate.net This "protection" strategy is often employed to prevent side reactions at the nitrogen and to direct other reactions, such as metallation, to the C2 position. bhu.ac.inatamanchemicals.com

These electronic modifications also influence the molecule's optical properties. Studies on substituted ethenyl indoles show that N-substitution can tune the HOMO-LUMO energy gap, dipole moments, and non-linear optical (NLO) properties. rsc.orgrsc.org For instance, N-ethyl substitution can destabilize the ground and excited states, while N-acetyl or N-sulfonyl groups can stabilize them. rsc.org

Reactivity of the C6-Amine Functionality

The primary amine at the C6 position behaves chemically like a substituted aniline, serving as a nucleophile and a site for a variety of functional group transformations.

Acylation, Sulfonylation, and Alkylation Reactions

The C6-amino group readily reacts with various electrophiles.

Acylation : In the presence of a base, the amine will react with acyl chlorides or anhydrides to form stable amide derivatives. mnstate.edu

Sulfonylation : Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) yields the corresponding sulfonamides.

Alkylation : Direct alkylation with alkyl halides is possible, though it is often difficult to control and can lead to polyalkylation, potentially resulting in a mixture of secondary, tertiary, and even quaternary ammonium salts. mnstate.edu Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for synthesizing secondary or tertiary amines.

Table 2: Representative Reactions of Aromatic Amines

| Reaction Type | Substrate Type | Reagents and Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Acylation | Primary Aromatic Amine | Acyl Chloride (R-COCl), Base (e.g., Pyridine) | N-Aryl Amide | mnstate.edu |

| Sulfonylation | Primary Aromatic Amine | Sulfonyl Chloride (R-SO₂Cl), Base | N-Aryl Sulfonamide | mnstate.edu |

| Alkylation | Primary Aromatic Amine | Alkyl Halide (R-X) | Mixture of Secondary, Tertiary, Quaternary Amines | mnstate.edu |

Diazotization and Coupling Reactions

A hallmark reaction of primary aromatic amines is diazotization, which converts the amino group into a diazonium salt. pharmdguru.comnumberanalytics.com This reaction is typically performed by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl, at low temperatures (0-5°C). numberanalytics.comresearchgate.net

The resulting diazonium salt of 4-fluoro-1H-indol-6-amine would be a versatile synthetic intermediate. acs.org

Sandmeyer Reactions : The diazonium group can be replaced by a variety of nucleophiles, including halides (-Cl, -Br), cyanide (-CN), and hydroxyl (-OH), often using a copper(I) salt as a catalyst. phcogj.com

Azo Coupling : The diazonium salt can act as an electrophile in electrophilic aromatic substitution reactions with activated aromatic rings (e.g., phenols, anilines) to form highly colored azo compounds. numberanalytics.com This is the basis for the synthesis of many azo dyes.

Table 3: Diazotization and Subsequent Reactions of Aminoindoles

| Reaction | Substrate | Reagents and Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Diazotization | 2-Aminoindoles | NaNO₂, Acetic Acid | 2-Diazo-2H-indoles | researchgate.netclockss.org |

| Azide Formation | 2-Aminoindole derivative | 1) NaNO₂, Acetic Acid; 2) NaN₃ | 2-Azidoindole derivative | clockss.org |

| Azo Coupling | Diazonium salt | Activated aromatic compound (e.g., phenol, aniline) | Azo compound | numberanalytics.com |

Formation of Schiff Bases and Related Imines

The primary amine at the C6 position can undergo condensation with aldehydes or ketones to form imines, commonly known as Schiff bases (-N=CHR). numberanalytics.comwikipedia.org This reaction is typically catalyzed by acid and proceeds via a hemiaminal intermediate, which then dehydrates to yield the final imine. wikipedia.org The formation of the C=N double bond is reversible. mnstate.edu Schiff bases are valuable in synthesis and are studied for their biological activities. researchgate.netxiahepublishing.com

Table 4: Schiff Base Formation with Aromatic Amines

| Substrate 1 (Amine) | Substrate 2 (Carbonyl) | Conditions | Product | Reference(s) |

|---|---|---|---|---|

| Indole-3-carboxaldehyde | Various aromatic/heterocyclic primary amines | Methanol, Acetic Acid, Microwave or Reflux | Indole-containing Schiff bases | researchgate.net |

| 4,4'-Oxydianiline | o-Vanillin | Methanol, Room Temperature | Di-imine Schiff base | wikipedia.org |

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-Fluoro-1H-indol-6-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms (protons). In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the indole (B1671886) ring, the amine group (-NH₂), and the pyrrolic amine (-NH).

Aromatic Protons: The protons on the benzene (B151609) and pyrrole (B145914) rings would appear in the aromatic region of the spectrum. The fluorine atom at the C4 position and the amine group at the C6 position would influence the chemical shifts of the adjacent protons (H5 and H7). Spin-spin coupling between the fluorine atom and nearby protons (²JHF, ³JHF) would result in characteristic splitting patterns, providing crucial information for assigning these signals.

Amine Protons: The protons of the amino group (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be solvent-dependent. The proton on the indole nitrogen (-NH) would also likely present as a broad singlet at a downfield chemical shift.

Hypothetical ¹H NMR Data Table for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| H-1 (indole NH) | 10.0 - 11.5 | br s | - |

| H-2 | 7.0 - 7.5 | m | JH2,H3, JH2,H1 |

| H-3 | 6.4 - 6.8 | m | JH3,H2 |

| H-5 | 6.5 - 7.0 | d | JH5,F4 |

| H-7 | 6.8 - 7.2 | d | JH7,H6(NH2) |

| -NH₂ | 3.5 - 5.0 | br s | - |

Note: This table is predictive and based on general principles and data from similar compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy identifies the different carbon environments in a molecule. The spectrum for this compound would show eight distinct signals corresponding to the eight carbon atoms of the indole core.

Carbon-Fluorine Coupling: The most notable feature would be the splitting of the C4 signal into a doublet due to direct coupling with the fluorine atom (¹JCF), which typically exhibits a large coupling constant. The signals for adjacent carbons (C3, C5, and the bridgehead carbon C3a) would also be split due to two- and three-bond couplings (²JCF, ³JCF).

Substituent Effects: The electron-donating amino group at C6 and the electron-withdrawing fluorine atom at C4 would significantly influence the chemical shifts of the aromatic carbons, aiding in their assignment.

Hypothetical ¹³C NMR Data Table for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (JCF, Hz) |

|---|---|---|

| C-2 | 120 - 125 | - |

| C-3 | 100 - 105 | ³JCF |

| C-3a | 125 - 130 | ²JCF |

| C-4 | 150 - 160 (d) | ¹JCF ≈ 230-250 |

| C-5 | 105 - 110 (d) | ²JCF |

| C-6 | 140 - 145 | - |

| C-7 | 95 - 100 | ⁴JCF |

| C-7a | 130 - 135 | ³JCF |

Note: This table is predictive and based on general principles and data from similar compounds. Actual experimental values may vary.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique used specifically for fluorine-containing compounds. nih.gov Since the ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, it provides clear and informative spectra. For this compound, the ¹⁹F NMR spectrum would display a single resonance. The chemical shift of this signal is highly sensitive to the electronic environment of the fluorine atom on the aromatic ring. thermofisher.com The multiplicity of the signal would be determined by its coupling to nearby protons, primarily H3 and H5, resulting in a doublet of doublets or a more complex multiplet.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

N-H Stretching: Two distinct bands would be expected in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) group. A separate, potentially broader band for the indole N-H stretch would also appear in this region.

C-F Stretching: A strong absorption band, characteristic of the C-F bond in an aromatic system, would be expected in the 1270-1100 cm⁻¹ range.

Aromatic C=C Stretching: Multiple bands in the 1650-1450 cm⁻¹ region would correspond to the carbon-carbon double bond stretching vibrations within the aromatic indole ring system.

Hypothetical IR Spectroscopy Data Table for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (primary amine) | 3500 - 3300 | Medium-Strong |

| N-H Stretch (indole) | 3400 - 3200 | Medium (broad) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aromatic C=C Stretch | 1650 - 1450 | Medium-Strong |

| N-H Bend (primary amine) | 1640 - 1560 | Medium-Strong |

| C-F Stretch | 1270 - 1100 | Strong |

Note: This table is predictive and based on general principles. Actual experimental values may vary.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be valuable for characterizing the vibrations of the aromatic ring system. The symmetric stretching vibrations of the indole core, which might be weak in the IR spectrum, would be expected to produce strong signals in the Raman spectrum. The C-F stretching vibration would also be Raman active.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of a molecule through its fragmentation patterns under ionization. For this compound (C₈H₇FN₂), the molecular weight is 150.16 g/mol . chemuniverse.com In a typical mass spectrum, this would be observed as the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺), depending on the ionization technique used.

The fragmentation of indoles often involves the cleavage of the pyrrole ring. A characteristic fragmentation of the indole ring system involves the loss of hydrogen cyanide (HCN), which would result in a fragment ion with a specific mass-to-charge ratio (m/z). scirp.org For aromatic amines, a common fragmentation is the loss of the amino group or cleavage of bonds adjacent to the amine. In the case of tryptamines, which also contain an indole core and an amine-containing side chain, β-cleavage leading to the formation of an iminium ion is a characteristic fragmentation pathway. mdpi.com

A plausible fragmentation pathway for this compound under EI-MS could involve the following steps:

Initial ionization to form the molecular ion (M⁺) at m/z 150.

Loss of a hydrogen atom to form a stable cation at m/z 149.

Loss of hydrogen cyanide (HCN) from the indole ring, a characteristic fragmentation of indoles, leading to a fragment at m/z 123. scirp.org

Subsequent fragmentation of the fluorinated benzene ring.

Table 1: Postulated Mass Spectrometry Fragmentation Data for this compound

| m/z | Postulated Fragment | Notes |

| 150 | [C₈H₇FN₂]⁺ | Molecular Ion (M⁺) |

| 149 | [C₈H₆FN₂]⁺ | Loss of a hydrogen atom |

| 123 | [C₇H₅F]⁺ | Loss of hydrogen cyanide (HCN) from the indole ring |

It is important to note that the presence of the fluorine atom would influence the fragmentation pattern due to its high electronegativity, potentially leading to unique fragments.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and purification of compounds in a mixture. For this compound, HPLC is critical for assessing its purity and for isolating it from reaction mixtures or impurities.

The development of an analytical HPLC method is crucial for determining the purity of a synthesized batch of this compound. A common approach for aromatic amines and indole derivatives is reversed-phase HPLC. acs.orgthermofisher.cnnih.gov

A typical analytical HPLC method would involve:

Column: A reversed-phase column, such as a C18 or C8 column, is generally suitable for the separation of moderately polar compounds like this compound.

Mobile Phase: A gradient elution is often employed to achieve good separation of the main compound from any impurities. The mobile phase typically consists of a mixture of an aqueous component (e.g., water with a small amount of acid like formic acid or a buffer like ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). thermofisher.cntandfonline.com The gradient would start with a higher proportion of the aqueous phase and gradually increase the proportion of the organic solvent.

Detection: A UV detector is commonly used for aromatic compounds, as the indole ring system has strong UV absorbance. The detection wavelength would be set at the absorbance maximum of this compound to ensure high sensitivity.

Table 2: Example of an Analytical HPLC Method for Purity Assessment

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

This method would allow for the quantification of the purity of this compound by measuring the area of its peak relative to the total area of all peaks in the chromatogram.

For the isolation and purification of larger quantities of this compound, preparative HPLC is employed. The principles are similar to analytical HPLC, but the scale is larger.

Key differences in a preparative HPLC setup include:

Column: A larger diameter column (e.g., >20 mm) with a larger particle size packing material is used to accommodate higher sample loads.

Flow Rate: The flow rate is significantly higher to maintain efficient separation on the larger column.

Sample Injection: A larger volume of a more concentrated solution of the crude compound is injected.

Fraction Collection: A fraction collector is used to collect the eluent containing the purified compound as it exits the detector.

The goal of preparative HPLC is to achieve a high degree of purity with a good recovery of the target compound. The fractions containing the pure this compound are then combined, and the solvent is removed to yield the purified solid.

Other Advanced Analytical Techniques

Beyond MS and HPLC, several other advanced analytical techniques are essential for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for confirming the chemical structure. These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the verification of the connectivity of the atoms and the positions of the fluoro and amino substituents on the indole ring. For fluoro-aromatic compounds, ¹⁹F NMR is also a powerful tool for confirming the presence and chemical environment of the fluorine atom. acgpubs.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the indole and the primary amine, C-H stretching of the aromatic ring, C=C stretching of the aromatic rings, and the C-F stretching of the fluoro group.

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to determine the melting point, thermal stability, and decomposition profile of the compound. This information is valuable for understanding its physical properties and handling requirements. researchgate.net

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimental values are then compared to the theoretical values calculated from the molecular formula (C₈H₇FN₂) to confirm the elemental composition and support the purity assessment.

The application of this array of advanced spectroscopic and chromatographic techniques provides a robust and detailed characterization of this compound, which is crucial for its use in further research and development.

Theoretical and Computational Chemistry Investigations of 4 Fluoro 1h Indol 6 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For a molecule like 4-Fluoro-1H-indol-6-amine, a combination of methods would typically be employed to provide a comprehensive theoretical profile.

Ab initio and Semi-Empirical Methods

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters. While computationally more intensive than DFT, they can provide benchmark data for comparison. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules or initial screenings. A comprehensive study might employ these methods to complement and validate the results obtained from DFT calculations.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure and frontier molecular orbitals are key to understanding a molecule's reactivity and spectroscopic properties.

Highest Occupied Molecular Orbital (HOMO) Properties

The Highest Occupied Molecular Orbital (HOMO) is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. Analysis of the HOMO would reveal the regions of the this compound molecule that are most susceptible to electrophilic attack. The energy of the HOMO (EHOMO) is a critical parameter, with higher values indicating a greater tendency to donate electrons.

Lowest Unoccupied Molecular Orbital (LUMO) Properties

The Lowest Unoccupied Molecular Orbital (LUMO) is the innermost orbital without electrons and represents the molecule's ability to accept electrons. The distribution of the LUMO would indicate the likely sites for nucleophilic attack. The energy of the LUMO (ELUMO) is also a key descriptor, with lower values suggesting a greater electron-accepting capability.

Energy Gap and Reactivity Descriptors

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as:

Electronegativity (χ): A measure of an atom's ability to attract shared electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors provide a quantitative framework for predicting the chemical behavior of this compound.

Hypothetical Data Tables:

Without actual research data, the following tables are presented as examples of how the results of such computational studies would be organized. The values are purely illustrative and are not based on actual calculations for this compound.

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| EHOMO | -5.50 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 4.30 |

Table 2: Hypothetical Global Reactivity Descriptors of this compound

| Descriptor | Value (eV) |

| Electronegativity (χ) | 3.35 |

| Chemical Hardness (η) | 2.15 |

| Chemical Softness (S) | 0.47 |

| Electrophilicity Index (ω) | 2.61 |

Molecular Electrostatic Potential (MEP) Mapping of this compound

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, providing insights into its reactive behavior. The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue represents areas of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack. Green and yellow denote regions with intermediate or near-zero potential. chemijournal.comnih.govresearchgate.net

Identification of Electrophilic and Nucleophilic Sites

For this compound, theoretical MEP analysis would predict distinct electrophilic and nucleophilic regions based on its structural features.

Nucleophilic Sites: The most electron-rich areas, depicted in red on an MEP map, are anticipated to be localized around the nitrogen atom of the amino group (-NH2) and the nitrogen atom within the indole (B1671886) ring. These regions, having a strong negative potential, are the primary sites for interactions with electrophiles. The fluorine atom, due to its high electronegativity, would also contribute to a region of negative potential.

Electrophilic Sites: The hydrogen atoms of the amino group and the hydrogen atom attached to the indole nitrogen are expected to be electron-deficient, thus representing the most positive potential (blue regions). These sites are susceptible to attack by nucleophiles. The aromatic protons also exhibit a positive potential, albeit to a lesser extent.

These predictions are consistent with MEP studies of similar heterocyclic amines, where the heteroatoms and amine groups are typically the centers of negative potential, while the N-H and C-H protons are regions of positive potential. chemijournal.com

Prediction of Interaction Preferences

The MEP map is instrumental in predicting how this compound will interact with other molecules, including biological receptors or other reactants.

Hydrogen Bonding: The distinct positive and negative potential regions suggest that the molecule can act as both a hydrogen bond donor and acceptor. The hydrogen atoms of the indole NH and the amino group are potential hydrogen bond donors, while the nitrogen atoms of the indole ring and the amino group, along with the fluorine atom, can act as hydrogen bond acceptors.

Reactivity: The nucleophilic nature of the amino group and the indole nitrogen suggests that these sites would be involved in reactions with electrophilic reagents. Conversely, the electrophilic character of the N-H protons indicates their potential involvement in reactions with nucleophiles or bases.

Conformational Analysis and Tautomerism Studies

Conformational Analysis

Conformational analysis of this compound would involve the study of the spatial arrangement of its atoms and the energy associated with different conformations. The primary focus of such an analysis would be the orientation of the amino group relative to the indole ring. While the indole ring itself is rigid and planar, the C-N bond of the amino group allows for rotation. Computational studies would aim to identify the most stable conformer by calculating the potential energy surface as a function of the dihedral angle of the amino group. It is generally expected that the conformer with minimal steric hindrance would be the most stable.

Tautomerism

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For this compound, the most probable form of tautomerism is amino-imino tautomerism.

Amino Tautomer: This is the standard form of the molecule, this compound.

Imino Tautomer: This form, 4-Fluoro-1,7-dihydro-indol-6-imine, would result from the migration of a proton from the amino group to a carbon atom of the indole ring, with a corresponding shift in the double bonds.

Computational studies, likely employing Density Functional Theory (DFT), would be necessary to determine the relative stabilities of these tautomers. researchgate.net Such studies on similar amino-substituted heterocyclic compounds often reveal that the amino form is significantly more stable than the imino form in the ground state.

Solvation Effects on Molecular Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational solvation models, such as the Polarizable Continuum Model (PCM), are used to study these effects. For this compound, solvation is expected to impact several molecular properties.

Dipole Moment: The dipole moment of the molecule is likely to increase in polar solvents due to the stabilization of charge separation by the solvent's dielectric medium.

Electronic Spectra: The absorption and emission spectra of the molecule can exhibit solvatochromic shifts. In polar solvents, a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima may be observed, depending on the nature of the electronic transitions.

Reactivity: The reactivity of the molecule can be altered by the solvent. For instance, polar solvents might stabilize charged transition states, thereby accelerating certain reactions.

Theoretical investigations on related molecules have shown that properties such as dipole moment can be significantly higher in solvents like water compared to the gas phase. tandfonline.com

Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. nih.govresearchgate.netresearchgate.net Computational chemistry provides a powerful tool for the prediction of NLO properties of new molecules. The key NLO parameters that would be calculated for this compound include:

Polarizability (α): A measure of the ease with which the electron cloud of the molecule can be distorted by an external electric field.

First Hyperpolarizability (β): The primary determinant of the second-order NLO response. A high β value is desirable for NLO applications.

Second Hyperpolarizability (γ): Related to the third-order NLO response.

These properties are typically calculated using DFT methods. The presence of the electron-donating amino group and the π-conjugated indole system in this compound suggests that it may possess NLO properties. The fluorine atom, being an electron-withdrawing group, could further enhance the intramolecular charge transfer, which is a key factor for a significant NLO response. Computational studies on similar organic molecules have demonstrated that the strategic placement of donor and acceptor groups on a π-conjugated system can lead to enhanced NLO properties. nih.govresearchgate.net

In Silico Screening and Molecular Docking Studies

In silico screening and molecular docking are computational techniques used in drug discovery to predict the binding affinity and mode of interaction of a small molecule with a biological target, typically a protein. researchgate.netnih.govmdpi.commdpi.comphyschemres.orgresearchgate.net Given the prevalence of the indole scaffold in biologically active compounds, this compound would be a candidate for such studies. nih.govresearchgate.netnih.gov

The process would involve:

Target Identification: Selecting a protein target implicated in a disease of interest. Indole derivatives are known to interact with a wide range of targets, including kinases, G-protein coupled receptors, and enzymes.

Molecular Docking: A computational algorithm would be used to predict the preferred orientation of this compound when bound to the active site of the target protein.

Binding Affinity Prediction: The docking software would calculate a scoring function to estimate the binding affinity (e.g., in kcal/mol). A more negative score typically indicates a stronger predicted binding.

For this compound, docking studies would likely predict interactions involving hydrogen bonds between the amino group and the indole N-H with polar residues in the active site. The aromatic ring system could also participate in π-π stacking or hydrophobic interactions. Such studies are crucial for prioritizing compounds for further experimental testing in drug development pipelines. nih.govphyschemres.org

Ligand-Protein Interaction Prediction

Predicting how a ligand such as this compound might interact with a protein is a cornerstone of computational drug discovery. This is often achieved through molecular docking simulations, a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

In the absence of direct studies on this compound, research on analogous compounds provides valuable insights. For instance, a study on ethyl 6-fluoro-1H-indole-2-carboxylate, a fluoro-substituted indole derivative, used molecular docking to investigate its interaction with cyclooxygenase (COX) enzymes. The study revealed that the compound forms polar hydrogen bonds and hydrophobic interactions within the active sites of COX-1 and COX-2, suggesting a strong binding affinity. semanticscholar.orgresearchgate.net

Similarly, computational studies on other indole derivatives have successfully predicted their binding modes. For example, molecular docking of indole-based thiadiazole derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) demonstrated that the indole and thiadiazole moieties strongly interact with the enzyme's active site. mdpi.com The presence of fluorine atoms on the aromatic rings was noted to enhance the nucleophilic nature of the rings, potentially influencing these interactions. mdpi.com

For this compound, a hypothetical docking study would involve preparing the 3D structure of the molecule and docking it into the binding sites of various potential protein targets. The results would be analyzed to identify plausible binding poses and key amino acid residues involved in the interaction. The fluorine atom at the 4-position and the amine group at the 6-position would be of particular interest, as they can participate in hydrogen bonding and other specific interactions that contribute to binding affinity and selectivity.

A summary of predicted interactions for related fluoroindole derivatives with their respective protein targets is presented below:

| Compound | Protein Target | Predicted Interactions |

| Ethyl 6-fluoro-1H-indole-2-carboxylate | COX-1 and COX-2 | Polar hydrogen bonds, Hydrophobic interactions semanticscholar.orgresearchgate.net |

| Fluoroindole derivatives | Microtubule polymerase | Stable interactions with the protein researchgate.net |

| Indole-based thiadiazole derivatives | Acetylcholinesterase (AChE) | Strong interface of indole and thiadiazole moieties with the enzyme active site mdpi.com |

| Indole-based thiadiazole derivatives | Butyrylcholinesterase (BuChE) | π-anion, π-cation, π-alkyl, and hydrogen bonding interactions mdpi.com |

Binding Affinity Calculations

Beyond predicting the binding mode, computational methods can also estimate the binding affinity between a ligand and a protein. This is often expressed as a docking score or a calculated binding free energy (e.g., in kcal/mol). Lower (more negative) values typically indicate a stronger predicted binding affinity. These calculations are crucial for prioritizing compounds for synthesis and experimental testing.

While specific binding affinity calculations for this compound are not available, studies on related compounds illustrate the application of these methods. In the investigation of indole alkaloids as potential inhibitors of Hsp90 ATPase, molecular docking was used to calculate the binding affinities, with the most promising compounds exhibiting docking scores between -10.004 to -10.691 kcal/mol, indicating strong binding potential.

Another study on fluoroquinolones and other compounds targeting the HCV NS3 helicase reported docking energies, with moxifloxacin and sparfloxacin showing high binding affinities of -9.1 kJ/mol and -9.2 kJ/mol, respectively. nih.gov These values were comparable to other potent inhibitors. nih.gov

The following table summarizes binding affinity data from computational studies of various indole derivatives against different protein targets. It is important to note that these values are for compounds structurally related to this compound and serve as examples of the type of data generated in such studies.

| Compound/Derivative Class | Protein Target | Docking Score / Binding Energy |

| Indole Alkaloids | Hsp90 ATPase | -10.004 to -10.691 kcal/mol |

| Moxifloxacin (a fluoroquinolone) | HCV NS3 helicase | -9.1 kJ/mol nih.gov |

| Sparfloxacin (a fluoroquinolone) | HCV NS3 helicase | -9.2 kJ/mol nih.gov |

For this compound, similar computational approaches could be employed to estimate its binding affinity to a range of protein targets. The results would help in identifying the most promising biological targets for this compound and would provide a theoretical basis for its potential therapeutic applications.

Advanced Applications and Future Research Directions for 4 Fluoro 1h Indol 6 Amine

Role as Heterocyclic and Fluorinated Building Blocks in Complex Molecule Synthesis

4-Fluoro-1H-indol-6-amine serves as a valuable bifunctional scaffold for the synthesis of complex molecules, owing to the presence of a reactive indole (B1671886) core, a strategically placed fluorine atom, and an amino group. The indole ring itself is a privileged structure in drug discovery, and its derivatization is a common strategy in the development of new therapeutic agents. nih.gov The fluorine substituent at the 4-position can enhance the binding affinity of a molecule to its biological target and improve its metabolic stability by blocking potential sites of oxidation. nih.gov

The amino group at the 6-position provides a convenient handle for further functionalization, allowing for the introduction of a wide range of substituents through various chemical transformations. This dual functionality makes this compound an attractive starting material for the construction of diverse chemical libraries for high-throughput screening. For instance, the amino group can be acylated, alkylated, or used in coupling reactions to introduce new pharmacophores, while the indole nitrogen can be functionalized to modulate the electronic properties and steric profile of the molecule. The inherent reactivity of the indole ring at the 3-position also allows for the introduction of additional substituents, further expanding the accessible chemical space. ossila.com

Development of Novel Functionalized Derivatives for Specific Research Objectives

The development of novel functionalized derivatives of this compound is a promising avenue for targeted drug discovery. By strategically modifying the core structure, it is possible to fine-tune the pharmacological properties of the resulting compounds to achieve desired biological activities. For example, the synthesis of N-(indolyl)trifluoroacetamides from substituted 6-aminoindoles has been explored for the development of new antimicrobial agents. researchgate.net This suggests that similar derivatization of the 6-amino group of this compound could yield compounds with potent antibacterial or antifungal properties.

Furthermore, the 6-fluoro-1H-indole moiety has been incorporated into the design of 5-HT6 receptor antagonists, which are being investigated for the treatment of cognitive disorders associated with Alzheimer's disease. nih.gov The synthesis of various substituted indole derivatives has also been pursued for the development of ligands for serotonin (B10506) 5-HT1A and 5-HT2A receptors, which are implicated in a range of neurological and psychiatric conditions. mdpi.com These examples highlight the potential for creating a diverse array of functionalized derivatives of this compound tailored for specific biological targets.

Table 1: Potential Functionalization Strategies for this compound

| Position of Modification | Type of Reaction | Potential Functional Groups to Introduce |

| 6-Amino Group | Acylation, Sulfonylation, Reductive Amination | Amides, Sulfonamides, Substituted Amines |

| Indole N-H | Alkylation, Arylation | Alkyl chains, Aryl groups |

| Indole C3 Position | Electrophilic Substitution | Halogens, Nitro groups, Acyl groups |

| Indole C2 Position | Lithiation followed by quenching | Various electrophiles |

Integration into Hybrid Molecules with Enhanced Biological Profiles

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule to create a hybrid compound with an enhanced biological profile. rsc.org This approach can lead to compounds with improved potency, reduced side effects, and the ability to overcome drug resistance. The this compound scaffold is an ideal candidate for integration into hybrid molecules due to its inherent biological relevance and the presence of multiple points for chemical modification.

For example, indole-based hybrid molecules have been designed and synthesized as potential agents against various inflammatory targets by integrating the indole scaffold with other pharmacophoric elements. nih.gov Similarly, the combination of an indole core with a 1,2,4-triazole (B32235) moiety has been explored for the development of novel cytotoxic agents. nih.gov By leveraging the unique properties of the 4-fluoro-6-aminoindole scaffold, it is conceivable to design and synthesize novel hybrid molecules with synergistic or complementary activities against a range of diseases, including cancer, infectious diseases, and neurodegenerative disorders.

Translational Research Prospects and Pre-Clinical Development

The path to preclinical development for derivatives of this compound would involve a series of rigorous in vitro and in vivo studies to assess their efficacy, safety, and pharmacokinetic properties. Initial in vitro screening against a panel of relevant biological targets would be followed by cell-based assays to determine their cellular potency and mechanism of action. Promising candidates would then advance to in vivo studies in animal models of disease to evaluate their therapeutic potential and to establish a preliminary safety profile.

Unexplored Reactivity and Derivatization Pathways

The reactivity of the indole nucleus is well-documented, with electrophilic substitution typically occurring at the C3 position. However, the interplay of the fluorine and amino substituents on the benzene (B151609) ring of this compound may lead to unique and unexplored reactivity patterns. A deeper understanding of these electronic effects could open up new avenues for the regioselective functionalization of the indole core.

Furthermore, the development of novel synthetic methodologies to access a wider range of derivatives is an important area of future research. This could involve exploring new catalytic systems for cross-coupling reactions at various positions of the indole ring or developing innovative one-pot multi-component reactions to rapidly assemble complex molecular architectures. nih.gov The exploration of such novel derivatization pathways will be crucial for unlocking the full potential of this versatile building block.

Emerging Computational Approaches in Fluoroindole Drug Design

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are increasingly being used to accelerate the drug discovery process. nih.gov These in silico techniques can be employed to predict the binding affinity of fluoroindole derivatives to their biological targets, to rationalize observed structure-activity relationships, and to guide the design of new compounds with improved properties.

For derivatives of this compound, molecular docking studies could be used to simulate their interactions with the active sites of various enzymes or receptors, providing insights into the key binding interactions and informing the design of more potent and selective inhibitors. researchgate.net QSAR studies could be employed to develop predictive models that correlate the structural features of these compounds with their biological activities, thereby facilitating the optimization of lead compounds.

Challenges and Opportunities in the Field of Fluoroindole Research

The field of fluoroindole research presents both challenges and opportunities. One of the primary challenges is the development of efficient and regioselective methods for the synthesis of complex fluoroindole derivatives. The synthesis of specific isomers can be difficult, and the introduction of fluorine atoms can sometimes require harsh reaction conditions that are not compatible with sensitive functional groups.

Despite these challenges, the unique properties of fluorinated compounds offer significant opportunities for the development of novel therapeutics. The ability of fluorine to modulate the physicochemical and biological properties of molecules provides a powerful tool for medicinal chemists to address some of the key challenges in drug discovery, such as improving metabolic stability, enhancing binding affinity, and overcoming drug resistance. The continued exploration of the chemistry and biology of fluoroindoles, including this compound, is therefore a worthwhile endeavor with the potential to yield new and effective treatments for a wide range of diseases.

Q & A